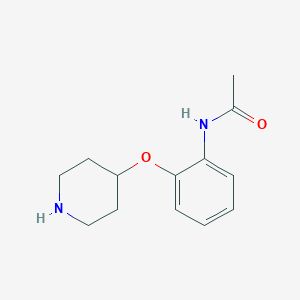
N-(2-piperidin-4-yloxyphenyl)acetamide
Cat. No. B8712643
M. Wt: 234.29 g/mol
InChI Key: SAEPOPXJALEYKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05561145
Procedure details


3-p-methoxyphenyl-5(S)-[(4-o-acetamido-phenoxypiperidino)methyl]-2-oxazolidinone, m.p. 98°-102°; [α]D =-22.5° (DMSO);
Name
3-p-methoxyphenyl-5(S)-[(4-o-acetamido-phenoxypiperidino)methyl]-2-oxazolidinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
COC1C=CC(N2C[C@H](C[N:15]3[CH2:20][CH2:19][CH:18]([O:21][C:22]4[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=4[NH:28][C:29](=[O:31])[CH3:30])[CH2:17][CH2:16]3)OC2=O)=CC=1>CS(C)=O>[C:29]([NH:28][C:23]1[CH:24]=[CH:25][CH:26]=[CH:27][C:22]=1[O:21][CH:18]1[CH2:17][CH2:16][NH:15][CH2:20][CH2:19]1)(=[O:31])[CH3:30]
|
Inputs


Step One
|
Name
|
3-p-methoxyphenyl-5(S)-[(4-o-acetamido-phenoxypiperidino)methyl]-2-oxazolidinone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)N1C(O[C@H](C1)CN1CCC(CC1)OC1=C(C=CC=C1)NC(C)=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(=O)NC1=C(OC2CCNCC2)C=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
